molecular formula C34H34NOPS B13644827 (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13644827
M. Wt: 535.7 g/mol
InChI Key: XBSXYNDYLLPLCL-OVFDOZPJSA-N
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Description

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including stereoselective reactions and the use of specific reagents. One common method involves the following steps:

    Stereoselective gem-dichlorocyclopropanation: of a suitable precursor.

    Acylation: with aryl magnesium bromide (ArMgBr).

    Stereocontrolled introduction: of the diphenylphosphanyl group.

    Regiocontrolled benzannulation: to construct the naphthalene body.

    Suzuki-Miyaura cross-couplings: to install additional aromatic groups.

    Double alkynylation: to complete the synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. For example, in catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart from similar compounds is its combination of a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C34H34NOPS

Molecular Weight

535.7 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3/t33-,38?/m1/s1

InChI Key

XBSXYNDYLLPLCL-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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